N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 920114-53-0
VCID: VC21393856
InChI: InChI=1S/C23H23N3O3/c1-16-9-10-20(17(2)14-16)29-13-11-26-19-7-4-3-6-18(19)25-22(26)15-24-23(27)21-8-5-12-28-21/h3-10,12,14H,11,13,15H2,1-2H3,(H,24,27)
SMILES: CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C
Molecular Formula: C23H23N3O3
Molecular Weight: 389.4g/mol

N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide

CAS No.: 920114-53-0

Cat. No.: VC21393856

Molecular Formula: C23H23N3O3

Molecular Weight: 389.4g/mol

* For research use only. Not for human or veterinary use.

N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide - 920114-53-0

Specification

CAS No. 920114-53-0
Molecular Formula C23H23N3O3
Molecular Weight 389.4g/mol
IUPAC Name N-[[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Standard InChI InChI=1S/C23H23N3O3/c1-16-9-10-20(17(2)14-16)29-13-11-26-19-7-4-3-6-18(19)25-22(26)15-24-23(27)21-8-5-12-28-21/h3-10,12,14H,11,13,15H2,1-2H3,(H,24,27)
Standard InChI Key UZOSSFRQZNDRPR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C
Canonical SMILES CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C

Introduction

Structural Characterization and Physical Properties

Molecular Structure

N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide belongs to the benzodiazole family of compounds. The molecule contains several key structural components: a benzodiazole core, a 2,4-dimethylphenoxy group connected via an ethyl linker, and a furan-2-carboxamide moiety. This structural arrangement creates a molecule with potential for multiple interaction points with biological targets, which may contribute to its pharmacological profile. The benzodiazole core serves as a central scaffold, with the 2,4-dimethylphenoxy and furan-2-carboxamide groups extending from this framework in a manner that creates a three-dimensional architecture with distinct physicochemical properties.

Physicochemical Properties

The physical and chemical properties of N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide can be estimated based on its structural features and comparison with similar benzodiazole derivatives. Based on structural analysis, this compound is expected to have moderate lipophilicity due to the presence of aromatic rings and alkyl groups. The benzodiazole core and the furan-2-carboxamide moiety contribute to its hydrogen bonding capabilities, which may influence its solubility and binding characteristics with biological targets.

Structural Comparison with Related Compounds

When compared to related structures such as N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide, our target compound shows significant structural differences that may affect its biological activity. The presence of the 2,4-dimethylphenoxy group in our compound, compared to the simpler ethyl substituent in the related structure, likely confers different physicochemical properties and potential binding interactions . The table below illustrates key structural differences between these related compounds:

PropertyN-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamideN-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Core structureBenzodiazoleBenzimidazole
N-substituent2-(2,4-dimethylphenoxy)ethylEthyl
Linking groupMethyleneEthylene
Molecular weightHigher (estimated ≈ 400 g/mol)283.32 g/mol
LipophilicityHigher (due to dimethylphenoxy group)Moderate (XLogP3-AA: 2.4)

Synthesis and Chemical Reactivity

Chemical Reactivity Profile

Based on its structural features, N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is expected to exhibit specific chemical reactivity patterns. The amide bond is relatively stable under physiological conditions but may be susceptible to hydrolysis under strong acidic or basic conditions. The furan ring, being an electron-rich heterocycle, may participate in electrophilic aromatic substitution reactions. The benzodiazole core provides potential sites for nucleophilic attack, while the phenoxy ether linkage represents another potential point for chemical transformation.

Computational Analysis and Molecular Modeling

Predicted Physical Properties

Based on computational methods similar to those used for related compounds, the following physical properties can be estimated for N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide:

PropertyEstimated ValueBasis for Estimation
Molecular Weight~400-410 g/molCalculated from molecular formula
Topological Polar Surface Area~75-85 ŲBased on similar benzodiazole derivatives
Hydrogen Bond Donors1Secondary amide NH
Hydrogen Bond Acceptors5-6N and O atoms in the structure
Rotatable Bonds7-8Structural analysis
Log P3.5-4.2Based on similar compounds with benzodiazole cores

Analytical Characterization Techniques

Spectroscopic Analysis

For complete characterization of N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide, multiple spectroscopic techniques would be employed. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, would provide detailed information about the carbon and hydrogen environments within the molecule. Mass spectrometry would confirm the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy would reveal functional group characteristics, particularly for the carboxamide and ether linkages. UV-visible spectroscopy would provide insights into the electronic transitions within the conjugated systems of the molecule.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be valuable for assessing the purity of N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide and monitoring its synthesis. The choice of stationary and mobile phases would be influenced by the compound's polarity and solubility characteristics. Reverse-phase HPLC with UV detection would be particularly useful due to the presence of chromophores in the molecule's structure.

Research Directions and Future Perspectives

Synthesis Optimization

Future research could focus on developing efficient synthetic routes for N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide, with emphasis on green chemistry principles, improved yields, and scalable processes. Microwave-assisted synthesis, flow chemistry, and biocatalytic approaches could be explored as alternative methodologies. The optimization of reaction conditions, including solvent selection, temperature control, and catalyst systems, would be crucial for establishing a reliable synthetic pathway.

Structure-Activity Relationship Studies

Systematic modification of the structural elements of N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide could yield valuable insights into structure-activity relationships. Variations could include:

  • Altering the substitution pattern on the phenoxy ring (position and type of substituents)

  • Modifying the length of the linkers between the functional groups

  • Replacing the furan ring with other heterocycles

  • Introducing additional functional groups to enhance specific properties

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